molecular formula C12H10N2O B8321858 3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal

3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal

Cat. No.: B8321858
M. Wt: 198.22 g/mol
InChI Key: AJHOJOQLIMXSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-(4-pyrazol-1-ylphenyl)prop-2-enal

InChI

InChI=1S/C12H10N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-10H

InChI Key

AJHOJOQLIMXSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(1H-pyrazol-1-yl)-benzaldehyde (prepared as described in J. Med Chem. 1998, 41, 2390) (1.65 g, 9.58 mmol), (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide (6.45 g, 15.02 mmol), and TDA-1 (3.20 mL, 10.00 mmol) in dichloromethane (50 mL) and sat. aq. K2CO3 (50 mL) was heated to reflux for 20 h. The layers were separated and the aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic layers were washed with water (50 mL) and brine (50 mL), dried (MgSO4), and concentrated. THF (25 mL) and 10% HCl (25 mL) were added and the mixture was stirred for 1 h at rt. The reaction mixture was cooled to 0° C., made basic with 10% NaOH, and extracted with ethyl acetate (3×25 mL). The combined organic layers were washed with water (50 mL) and brine (50 mL), dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 3:1 hexane/ethyl acetate) provided 1.69 g (89%) of the title compound as a yellow solid. MS 199 (M+H)+.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

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